Cas no 663171-12-8 (2-Bromo-1-ethyl-1H-imidazole)

2-Bromo-1-ethyl-1H-imidazole structure
2-Bromo-1-ethyl-1H-imidazole structure
商品名:2-Bromo-1-ethyl-1H-imidazole
CAS番号:663171-12-8
MF:C5H7N2Br
メガワット:175.02648
MDL:MFCD16687638
CID:1088345
PubChem ID:51072292

2-Bromo-1-ethyl-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-ethyl-1H-imidazole
    • 2-BROMO-1-ETHYL-1H-IMIDAZOLE XHCL
    • 2-bromo-1-ethyl-1H-imidazole(SALTDATA: HCl 0.03C6H14)
    • 2-bromo-1-ethylimidazole
    • CS-0188399
    • KRTIATFLKKNABS-UHFFFAOYSA-N
    • SCHEMBL4509139
    • MFCD16687638
    • AT15593
    • AKOS011417585
    • BS-53058
    • EN300-61160
    • 663171-12-8
    • DB-338146
    • MDL: MFCD16687638
    • インチ: InChI=1S/C5H7BrN2/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3
    • InChIKey: KRTIATFLKKNABS-UHFFFAOYSA-N
    • ほほえんだ: CCN1C=CN=C1Br

計算された属性

  • せいみつぶんしりょう: 173.97926g/mol
  • どういたいしつりょう: 173.97926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 76.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 17.8Ų

2-Bromo-1-ethyl-1H-imidazole セキュリティ情報

2-Bromo-1-ethyl-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB472916-1g
2-Bromo-1-ethyl-1H-imidazole, 95%; .
663171-12-8 95%
1g
€269.60 2025-02-20
abcr
AB472916-250 mg
2-Bromo-1-ethyl-1H-imidazole; .
663171-12-8
250MG
€271.10 2023-07-18
Enamine
EN300-61160-0.25g
2-bromo-1-ethyl-1H-imidazole
663171-12-8 95.0%
0.25g
$73.0 2025-03-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VN949-1g
2-Bromo-1-ethyl-1H-imidazole
663171-12-8 95%
1g
2576.0CNY 2021-07-14
TRC
B758265-10mg
2-bromo-1-ethyl-1H-imidazole
663171-12-8
10mg
$ 50.00 2022-06-06
TRC
B758265-100mg
2-bromo-1-ethyl-1H-imidazole
663171-12-8
100mg
$ 135.00 2022-06-06
eNovation Chemicals LLC
Y1225554-5g
2-Bromo-1-ethyl-1H-imidazole
663171-12-8 95%
5g
$1200 2024-06-03
Aaron
AR00FDPO-1g
2-Bromo-1-ethyl-1H-imidazole
663171-12-8 97%
1g
$138.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1259069-1g
2-Bromo-1-ethyl-1H-imidazole
663171-12-8 97%
1g
¥1335.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1259069-100mg
2-Bromo-1-ethyl-1H-imidazole
663171-12-8 97%
100mg
¥182.00 2024-05-04

2-Bromo-1-ethyl-1H-imidazole 関連文献

2-Bromo-1-ethyl-1H-imidazoleに関する追加情報

Research Brief on 2-Bromo-1-ethyl-1H-imidazole (CAS: 663171-12-8): Recent Advances and Applications

2-Bromo-1-ethyl-1H-imidazole (CAS: 663171-12-8) is a halogenated imidazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a building block in medicinal chemistry and drug discovery. Recent studies have explored its potential in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors, antiviral agents, and antimicrobial therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, mechanistic insights, and emerging therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Bromo-1-ethyl-1H-imidazole as a key intermediate in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized its reactive bromo group for palladium-catalyzed cross-coupling reactions, enabling efficient construction of diverse imidazole-containing scaffolds. The resulting compounds showed promising activity against B-cell malignancies, with several derivatives advancing to preclinical evaluation. This work underscores the compound's importance in targeted cancer therapy development.

In the realm of antiviral research, a recent publication in ACS Infectious Diseases (2024) reported the incorporation of 2-Bromo-1-ethyl-1H-imidazole into novel nucleoside analogues targeting RNA-dependent RNA polymerase. The ethyl substitution at the N1 position was found to enhance membrane permeability while maintaining favorable metabolic stability. Molecular docking studies revealed that these modifications improved binding interactions with conserved polymerase domains, leading to compounds with broad-spectrum activity against flaviviruses, including Dengue and Zika viruses.

From a synthetic chemistry perspective, advances in continuous flow chemistry have enabled safer and more efficient handling of 2-Bromo-1-ethyl-1H-imidazole, as described in a 2023 Organic Process Research & Development article. The researchers developed a telescoped synthesis approach that minimizes isolation of the potentially hazardous brominated intermediate while maintaining high purity (>99%) and yield (85%). This technological improvement addresses previous challenges associated with large-scale production and handling of this reactive compound.

Emerging applications in radiopharmaceuticals have also been reported, with 2-Bromo-1-ethyl-1H-imidazole serving as a precursor for the synthesis of 18F-labeled imaging agents. A recent study in the Journal of Nuclear Medicine (2024) demonstrated its utility in preparing PET tracers targeting tumor-associated macrophages. The ethyl group was found to provide optimal pharmacokinetics for in vivo imaging, with improved tumor-to-background ratios compared to previous analogues.

In conclusion, 2-Bromo-1-ethyl-1H-imidazole (CAS: 663171-12-8) continues to be a valuable tool in medicinal chemistry, with recent research expanding its applications across multiple therapeutic areas. The compound's unique chemical properties enable diverse structural modifications that can be tailored for specific biological targets. Future research directions may focus on further optimizing its synthetic accessibility and exploring novel derivatives with improved pharmacological profiles. These developments position this imidazole derivative as an important building block for next-generation drug discovery efforts.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:663171-12-8)2-Bromo-1-ethyl-1H-imidazole
A1167458
清らかである:99%
はかる:5g
価格 ($):400.0